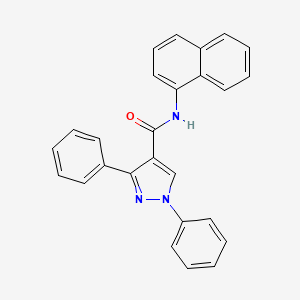

N-naphthalen-1-yl-1,3-diphenylpyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide” is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms . Pyrazole derivatives have been found to exhibit a wide range of biological activities, making them valuable in therapeutic applications .

Synthesis Analysis

Pyrazole derivatives can be synthesized using various strategies, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of pyrazole derivatives has been a topic of interest for many researchers due to their diverse functionality and stereochemical complexity .

Molecular Structure Analysis

The molecular structure of “N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide” is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms . This structure provides diverse functionality and stereochemical complexity .

Chemical Reactions Analysis

Pyrazole derivatives, including “N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide”, can undergo various chemical reactions. For instance, one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride can form the corresponding oxime, which can then be dehydrated to afford novel pyrazole-4-carbonitrile .

Wirkmechanismus

Target of Action

The primary target of N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is the Mitogen-Activated Protein Kinase (MAPK) pathway . This pathway plays a crucial role in cellular signaling related to growth, differentiation, and cell survival .

Mode of Action

N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide acts as an inhibitor of the MEK1 enzyme, a key component of the MAPK pathway . By inhibiting MEK1, the compound disrupts the MAPK pathway, leading to changes in cell growth and survival .

Biochemical Pathways

The MAPK pathway is the primary biochemical pathway affected by N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, regulating various cellular activities such as gene expression, mitosis, metabolism, and cell survival .

Result of Action

The inhibition of the MAPK pathway by N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide can lead to the suppression of cell growth and survival . This makes the compound potentially useful in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .

Zukünftige Richtungen

Given the diverse biological activities exhibited by pyrazole derivatives, there is potential for further exploration and development of “N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide” and similar compounds. Future research could focus on optimizing the synthesis process, exploring additional biological activities, and investigating potential therapeutic applications .

Eigenschaften

IUPAC Name |

N-naphthalen-1-yl-1,3-diphenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O/c30-26(27-24-17-9-13-19-10-7-8-16-22(19)24)23-18-29(21-14-5-2-6-15-21)28-25(23)20-11-3-1-4-12-20/h1-18H,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBLZFHNAFDPOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4-dimethylphenyl)ethyl]-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B6140771.png)

![(5Z)-5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-2-(3-chloro-4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B6140778.png)

![1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-N-[(5-methyl-1-propylpyrazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine](/img/structure/B6140809.png)

![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxypropyl)acetamide](/img/structure/B6140814.png)

![N-(4-methoxy-2-methylphenyl)-3-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6140827.png)

![4-{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}dihydro-2(3H)-furanone](/img/structure/B6140831.png)

![(1-Ethylpyrazol-4-yl)-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone](/img/structure/B6140837.png)

![6-amino-2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6140847.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6140854.png)

![6-fluoro-3-[2-(4-hydroxypiperidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6140862.png)

![N-ethyl-N-(2-methylprop-2-enyl)-5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6140872.png)